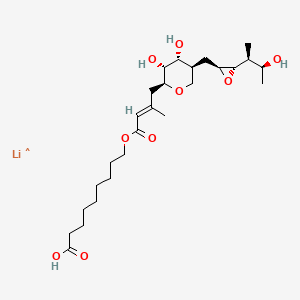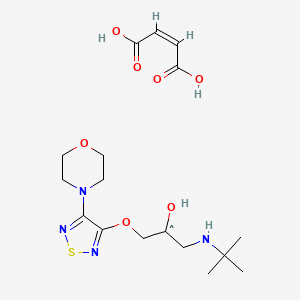
CID 156592345
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto identificado como “CID 156592345” es una entidad química que figura en la base de datos PubChem.
Métodos De Preparación
La preparación de CID 156592345 implica rutas sintéticas específicas y condiciones de reacción. Un método implica el uso de 6-metil nicotinato y éster tert-butílico del ácido 2-oxopirrolidina-1-carboxílico como materias primas. Estos se someten a una serie de reacciones para producir el compuesto deseado . Los métodos de producción industrial para estos compuestos suelen implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
CID 156592345 experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos, mientras que las reacciones de reducción podrían producir alcoholes.
Aplicaciones Científicas De Investigación
CID 156592345 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como reactivo en diversas reacciones de síntesis orgánica. En biología, se puede utilizar para estudiar procesos celulares e interacciones moleculares. En medicina, este compuesto podría investigarse por sus posibles efectos terapéuticos. Además, en la industria, se puede utilizar en la producción de productos farmacéuticos y otros productos químicos .
Mecanismo De Acción
El mecanismo de acción de CID 156592345 implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así las vías bioquímicas dentro de las células. Los objetivos y vías moleculares exactos involucrados pueden variar según la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
CID 156592345 se puede comparar con otros compuestos similares para destacar su singularidad. Los compuestos similares pueden incluir aquellos con estructuras químicas o grupos funcionales comparables. Por ejemplo, compuestos como la 2,2,6,6-tetrametilpiperidina y el bis(2-metoxietil)aminosulfuro de trifluoruro comparten algunas similitudes estructurales, pero difieren en sus propiedades químicas y aplicaciones específicas
Propiedades
Fórmula molecular |
C17H27N4O7S |
|---|---|
Peso molecular |
431.5 g/mol |
InChI |
InChI=1S/C13H23N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
DLGVMMIAGIAQTD-BTJKTKAUSA-N |
SMILES isomérico |
CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


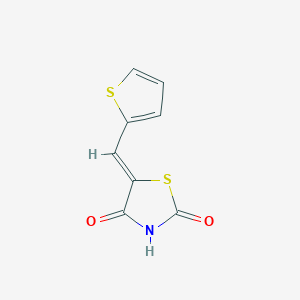
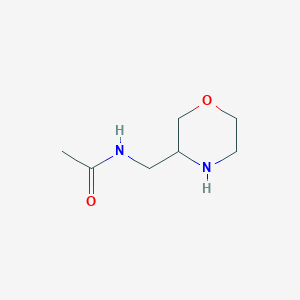
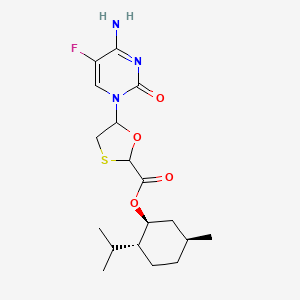
![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)
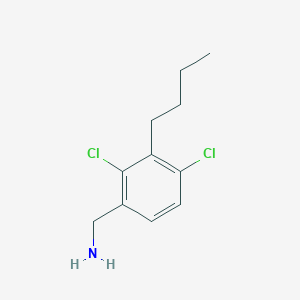
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)



